
(E)-1-Bromo-3-decene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-Bromo-3-decene is an organic compound with the molecular formula C10H19Br It is a brominated alkene, characterized by the presence of a bromine atom attached to the first carbon of a decene chain The (E) notation indicates that the substituents on either side of the double bond are on opposite sides, giving the molecule a trans configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (E)-1-Bromo-3-decene can be synthesized through several methods. One common approach involves the bromination of 1-decene. This reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under light or heat to facilitate the reaction. The reaction proceeds via a radical mechanism, resulting in the addition of a bromine atom to the allylic position of the decene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the bromination process, making it more suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: (E)-1-Bromo-3-decene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, alkoxides, or amines, leading to the formation of alcohols, ethers, or amines, respectively.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form 1,3-decadiene.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen bromide (HBr) in acetic acid.
Major Products:
Substitution: Formation of 3-decen-1-ol, 3-decen-1-amine, etc.
Elimination: Formation of 1,3-decadiene.
Addition: Formation of 1,2-dibromo-3-decane or 3-bromo-1-decene.
Aplicaciones Científicas De Investigación
(E)-1-Bromo-3-decene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used to modify biological molecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: this compound derivatives may have potential as pharmaceutical agents, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and polymers.
Mecanismo De Acción
The mechanism of action of (E)-1-Bromo-3-decene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form a double bond, typically via an E2 mechanism. The double bond in this compound can also participate in electrophilic addition reactions, where the π electrons of the double bond react with electrophiles to form new bonds.
Comparación Con Compuestos Similares
(Z)-1-Bromo-3-decene: The cis isomer of 1-Bromo-3-decene.
1-Bromo-2-decene: A brominated decene with the bromine atom on the second carbon.
1-Bromo-4-decene: A brominated decene with the bromine atom on the fourth carbon.
Propiedades
IUPAC Name |
1-bromodec-3-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Br/c1-2-3-4-5-6-7-8-9-10-11/h7-8H,2-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFPNOLTKBHRSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
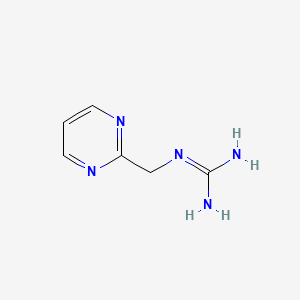

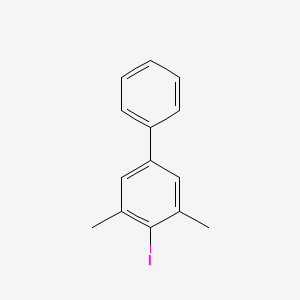

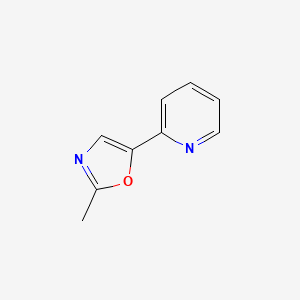

![4-bromo-2-methoxy-1H-benzo[d]imidazole](/img/structure/B13693893.png)
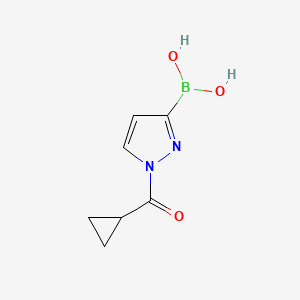
![7-(Benzyloxy)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B13693912.png)
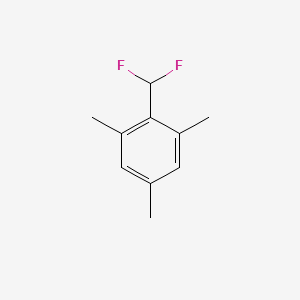
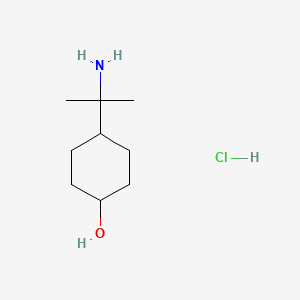
![Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate](/img/structure/B13693927.png)
![1-[3-Hydroxy-5-(hydroxymethyl)-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13693938.png)

